1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(2-fluorophenoxy)pyrimidin-5-yl]urea - 1396858-38-0

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(2-fluorophenoxy)pyrimidin-5-yl]urea

Catalog Number: EVT-2866719
CAS Number: 1396858-38-0
Molecular Formula: C19H15FN4O4
Molecular Weight: 382.351
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-one

Compound Description: This compound is a chalcone featuring a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl moiety attached to one end of the enone system and a 4-chlorophenyl group at the other end. The paper focuses on its synthesis, crystal structure, and spectroscopic analysis. []

Relevance: This chalcone shares the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl moiety with 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(2-fluorophenoxy)pyrimidin-5-yl)urea, indicating a potential interest in this structural element for various biological applications. []

(E)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-(trifluoromethyl)phenyl)prop-2-en-1-one (DBTFP-1)

Compound Description: This compound, also a chalcone, possesses a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl moiety at one end of the enone system and a 4-(trifluoromethyl)phenyl group at the other end. DBTFP-1 was synthesized via Claisen-Schmidt condensation and investigated for its computational properties and antimicrobial activity against P. vulgaris, S. aureus, A. niger, and C. albicans. []

Relevance: Similar to the previous compound, DBTFP-1 shares the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl moiety with 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(2-fluorophenoxy)pyrimidin-5-yl)urea. This suggests a common structural motif for exploring biological and pharmacological activities. []

(E)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-(trifluoromethoxy)phenyl)prop-2-en-1-one (DBTFP-2)

Compound Description: This chalcone derivative contains a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl moiety at one end of the enone system and a 4-(trifluoromethoxy)phenyl group at the other end. DBTFP-2 was synthesized via Claisen-Schmidt condensation and its computational properties and antimicrobial activity against P. vulgaris, S. aureus, A. niger, and C. albicans were assessed. []

Relevance: The presence of the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl moiety in both DBTFP-2 and 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(2-fluorophenoxy)pyrimidin-5-yl)urea indicates its potential significance in medicinal chemistry and drug design, specifically for targeting antimicrobial activity. []

(E)-1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (DTMPP)

Compound Description: This chalcone derivative possesses a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl moiety at one end of the enone system and a 3,4,5-trimethoxyphenyl group at the other. Its synthesis, characterization, and computational analysis using density functional theory were performed to investigate its structural and electronic properties, including HOMO and LUMO energies. []

Relevance: DTMPP shares the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl moiety with 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(2-fluorophenoxy)pyrimidin-5-yl)urea, highlighting the relevance of this structural element for exploring various chemical and biological properties. []

3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6,7-dimethoxy-4H-chromen-4-one

Compound Description: This compound is an isoflavone featuring a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl moiety linked to the chromone ring system. Research focused on its structural elucidation via X-ray crystallography, NMR, and mass spectrometry, alongside exploring its inhibitory activity against IKKβ and anticancer activity against HCT116 colon cancer cells. []

Relevance: The shared presence of the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl moiety in both this isoflavone and 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(2-fluorophenoxy)pyrimidin-5-yl)urea suggests its potential importance in drug development for various therapeutic applications, including cancer treatment. []

6-Fluoro-3-(2,3,6,7,8,9-hexahydronaphtho[2,3-b][1,4]dioxin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide

Compound Description: This complex bicyclic compound features two fused dioxane rings, one a 2,3-dihydrobenzo[b][1,4]dioxine and the other a 2,3,6,7,8,9-hexahydronaphtho[2,3-b][1,4]dioxin, alongside a carboxamide group. It emerged as a side product during the synthesis of antibacterial 2,6-difluorobenzamides. []

Relevance: This compound shares the 2,3-dihydrobenzo[b][1,4]dioxine moiety with 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(2-fluorophenoxy)pyrimidin-5-yl)urea. Despite being a side product, its formation and characterization provide insights into potential reactivity patterns and structural modifications of compounds containing the 2,3-dihydrobenzo[b][1,4]dioxine core. []

(E)-1-(3-bromo-4-fluorophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-one

Compound Description: This chalcone derivative features a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl moiety at one end of the enone system and a 3-bromo-4-fluorophenyl group at the other. It was identified as a potent and selective inhibitor of human monoamine oxidase B (hMAO-B) with an IC50 of 0.026 µM. []

Relevance: Sharing the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl moiety with 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(2-fluorophenoxy)pyrimidin-5-yl)urea, this compound highlights the versatility of this structural motif in drug discovery for targeting diverse therapeutic targets, including neurological disorders. []

(S)-cyclopropyl(3-((4-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5,6-dihydroxy-1H-benzo[d]imidazol-1-yl)pyrimidin-2-yl)amino)piperidin-1-yl)methanone (35b)

Compound Description: This compound is a complex molecule incorporating a 2,3-dihydrobenzo[b][1,4]dioxin-6-yl group within a benzimidazole framework linked to a pyrimidine ring and a piperidine ring. It demonstrated potent JNK3 inhibition (IC50 = 9.7 nM) and neuroprotective effects against Aβ-induced neuronal cell death. []

Relevance: This molecule shares the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl moiety with 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(2-fluorophenoxy)pyrimidin-5-yl)urea. Its potent JNK3 inhibition and neuroprotective effects showcase the potential of incorporating this structural element for developing therapeutics for neurodegenerative diseases. []

2-(2,3-dihydrobenzo[b]-1,4-dioxin-6-yl)-N-((1R,2R)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl)acetamide (CCG-203586)

Compound Description: This compound features two 2,3-dihydrobenzo[b][1,4]dioxin-6-yl moieties linked to a pyrrolidine-substituted propanol chain via an acetamide group. It inhibits glucosylceramide synthase (GCS) at low nanomolar concentrations and shows potential for treating glycosphingolipid storage diseases with CNS manifestations. []

Relevance: This compound highlights the potential for utilizing two 2,3-dihydrobenzo[b][1,4]dioxin-6-yl moieties in a single molecule for biological activity. This structural feature is also present in 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(2-fluorophenoxy)pyrimidin-5-yl)urea, making CCG-203586 a relevant comparison for understanding structure-activity relationships and potential applications of compounds containing this moiety. []

Properties

CAS Number

1396858-38-0

Product Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(2-fluorophenoxy)pyrimidin-5-yl]urea

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(2-fluorophenoxy)pyrimidin-5-yl]urea

Molecular Formula

C19H15FN4O4

Molecular Weight

382.351

InChI

InChI=1S/C19H15FN4O4/c20-14-3-1-2-4-15(14)28-19-21-10-13(11-22-19)24-18(25)23-12-5-6-16-17(9-12)27-8-7-26-16/h1-6,9-11H,7-8H2,(H2,23,24,25)

InChI Key

WRVFFAULGGQCTG-UHFFFAOYSA-N

SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)NC3=CN=C(N=C3)OC4=CC=CC=C4F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.